Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Overview
Description
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a chemical compound with the molecular formula C15H18N2O3 . It is an intermediate in the synthesis of Vilazodone, a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist currently under clinical evaluation for the treatment of major depression .
Synthesis Analysis
The synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves a series of steps. It has been designed by molecular hybridization of thiazole aminopiperidine core and carbamide side chain . The compound was selected from a chemical library of about 3000 molecules .Molecular Structure Analysis
The molecular structure of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is characterized by a benzofuran ring attached to a piperazine ring via a carboxylate ester linkage . The molecular weight of the compound is 274.31 g/mol .Chemical Reactions Analysis
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is involved in the inhibition of mycobacterial DNA gyraseB, a type II topoisomerase . This makes it a potential candidate for the development of novel therapeutics.Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.31 g/mol . Its InChI key is ZKLDXJIVWKPASZ-UHFFFAOYSA-N . The compound is solid at room temperature .Scientific Research Applications
Antitubercular Activity and Enzyme Inhibition
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has been explored for its potential in treating tuberculosis. Research has shown its efficacy in inhibiting Mycobacterium tuberculosis DNA Gyrase B, an enzyme crucial for bacterial DNA replication. This compound, along with similar molecules, was found to inhibit Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase super coiling assay. The compound displayed antitubercular activity, indicating its potential as a therapeutic agent for tuberculosis treatment (Reddy et al., 2014).
Synthesis and Derivative Formation
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has been utilized in the synthesis of various chemical compounds. For instance, it reacted with secondary amines to form N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). Additionally, a range of new benzofuran derivatives including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates were synthesized from reactions involving ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (Mubarak et al., 2007).
Biological Activities and Antibacterial Effects
This compound has been incorporated in the development of novel bis(pyrazole-benzofuran) hybrids, which exhibited potent antibacterial and biofilm inhibition activities, especially against various bacterial strains such as E. coli, S. aureus, and S. mutans. These compounds, especially those with p-NO2 or p-Cl groups, showed excellent inhibitory activities against the MurB enzyme (Mekky & Sanad, 2020).
Synthesis Improvement
There has been a focus on improving the synthetic methods for compounds involving ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. For example, a more efficient synthesis process for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid was developed, demonstrating the chemical versatility and significance of this compound (Jian-me, 2015).
Hydrogen-bond Association Studies
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has also been a subject of study in organic crystal engineering, particularly in exploring hydrogen-bond associations. Such studies contribute to a deeper understanding of molecular interactions and crystal formation, which are crucial in pharmaceutical development (Weatherhead-Kloster et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17/h3-4,9-10,16H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLDXJIVWKPASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460666 | |
Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |
CAS RN |
163521-20-8 | |
Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UZK946GR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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